5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Regioselectivity Electrophilic substitution Azaindoline functionalization

5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a differentiated dihydro scaffold that combines the regiochemical integrity of a 5-nitro handle with a saturated C2–C3 bond. Unlike aromatic 5-nitro-7-azaindole (pKa 0.65), its pKa of 3.95 permits controlled acid-base extraction, while the saturated ring enables direct catalytic hydrogenation to 5-amino-7-azaindoline—the key Cdc7 kinase inhibitor intermediate—without pyridine ring over-reduction. This eliminates 1–2 synthetic steps and improves atom economy. Procure at ≥98% purity with full QC documentation to ensure reproducible hydrogenation and minimal carryover into final API.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 118600-53-6
Cat. No. B045849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS118600-53-6
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=N2)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h3-4H,1-2H2,(H,8,9)
InChIKeyVICYBHIQELUVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 118600-53-6) – Core Structural and Physicochemical Baseline for Procurement Evaluation


5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (synonym: 5-nitro-7-azaindoline) is a partially saturated azaindole derivative featuring a fused pyrrole-pyridine bicyclic core with a nitro group at the 5-position . This compound belongs to the 7-azaindoline class and is distinguished from its fully aromatic 7-azaindole counterparts by the presence of a saturated C2–C3 bond, which imparts distinct reactivity and physicochemical properties . Its predicted pKa of 3.95±0.20 and LogP of approximately 1.6 differentiate it from both the parent 7-azaindoline (pKa ~5.0) and the aromatic 5-nitro-7-azaindole (pKa 0.65±0.20) [1]. These properties are critical for solubility, salt formation, and chromatographic behavior during purification, making it a strategically distinct building block for medicinal chemistry programs.

Why 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Cannot Be Simply Replaced by In-Class Analogs


Although several nitro-azaindole and azaindoline isomers share the same molecular formula (C₇H₇N₃O₂), their positional and oxidation-state differences create fundamentally distinct reactivity profiles that preclude simple interchange . The 5-nitro group on the dihydro scaffold directs electrophilic substitution to the C5 position with high regioselectivity, a feature not replicated by the 4-nitro or 6-nitro isomers [1]. Furthermore, the partially saturated pyrrole ring in this compound enables catalytic hydrogenation to the 5-amino-7-azaindoline derivative—a transformation that is not directly accessible from the aromatic 5-nitro-7-azaindole without simultaneous reduction of the pyridine ring [2]. Substituting with the unsubstituted 7-azaindoline eliminates the synthetic handle at the 5-position entirely, requiring additional nitration steps that may lack regiochemical control. These differences translate into divergent downstream intermediate quality, impurity profiles, and final API yields, directly impacting procurement cost and project timelines.

Quantitative Differentiation Evidence for 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Versus Closest Analogs


Regiochemical Nitro Position: 5-Nitro vs. 4-Nitro Azaindoline Isomer Comparison

In 7-azaindoline systems, electrophilic substitution (nitration, bromination, chlorination) occurs exclusively at the 5-position when the 4- and 6-positions are unsubstituted, as demonstrated in the nitration of 4-methyl-6-chloro-7-azaindoline [1]. The 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine therefore represents the direct product of regioselective nitration and serves as the primary entry point for further C5 diversification. In contrast, the isomeric 4-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1822922-04-2) cannot be accessed through direct electrophilic nitration and requires de novo synthesis, resulting in lower commercial availability and higher procurement cost.

Regioselectivity Electrophilic substitution Azaindoline functionalization

Acid-Base Profile: pKa Differentiation Between Dihydro and Aromatic 5-Nitro Analogs

The predicted pKa of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is 3.95±0.20, reflecting the acidity of the pyrrole NH proton in the partially saturated framework . This value is approximately 3.3 log units higher (weaker acid) than the aromatic analog 5-nitro-1H-pyrrolo[2,3-b]pyridine (5-nitro-7-azaindole, CAS 101083-92-5), which has a predicted pKa of 0.65±0.20 [1]. The substantial difference arises from the loss of aromatic stabilization in the dihydro form, which reduces the acidity of the pyrrole NH. This directly impacts aqueous solubility at physiological pH, salt-forming capacity with basic counterions, and reverse-phase HPLC retention behavior, all of which are critical parameters during purification and formulation development.

pKa prediction Solubility Salt formation Chromatographic retention

Synthetic Utility: Chemoselective Reduction to 5-Amino-7-azaindoline Without Aromatization

5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes clean Pt/C-catalyzed hydrogenation (H₂, THF/toluene, 11 h) to afford 5-amino-7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine, CAS 102000-79-3) while preserving the saturated C2–C3 bond [1]. This chemoselective transformation is not directly feasible with 5-nitro-7-azaindole, which would require more forcing conditions that risk over-reduction of the pyridine ring. The resulting 5-amino-7-azaindoline serves as a critical intermediate for Cdc7 kinase inhibitors, a class of anticancer agents [2]. The 66% overall yield reported for the two-step sequence (microwave heteroannulation followed by nitro reduction) compares favorably with alternative routes starting from 5-nitro-7-azaindole, which typically require additional protection/deprotection steps .

Catalytic hydrogenation Nitro reduction 5-Amino-7-azaindoline Cdc7 kinase inhibitor precursor

Commercial Purity Benchmarking: Batch-to-Batch Consistency Across Suppliers

Commercial suppliers of 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 118600-53-6) routinely offer standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC traceability . This level of purity documentation is essential for GLP-compliant research and is not uniformly available for the less common positional isomers such as 4-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1822922-04-2), where commercial availability is limited to fewer suppliers and analytical characterization is often less comprehensive .

Purity analysis Quality control HPLC NMR Procurement specification

Optimal Research and Industrial Application Scenarios for 5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 118600-53-6)


Cdc7 Kinase Inhibitor Medicinal Chemistry Programs

5-Nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine serves as the direct precursor to 5-amino-7-azaindoline (CAS 102000-79-3), a validated key intermediate in the synthesis of Cdc7 kinase inhibitors being developed as novel anticancer agents. The clean Pt/C-catalyzed hydrogenation preserves the dihydro scaffold, which is essential for maintaining the conformational properties required for ATP-binding site occupancy in Cdc7 . In contrast to routes employing the aromatic 5-nitro-7-azaindole, this approach eliminates the need for subsequent partial reduction of the pyridine ring, reducing the synthetic sequence by 1–2 steps and improving overall atom economy . Procurement of this building block in ≥98% purity with full QC documentation ensures reproducibility in the hydrogenation step and minimizes carryover impurities into the final kinase inhibitor API .

Divergent Synthesis of 5-Substituted 7-Azaindole and 7-Azaindoline Libraries

The compound's dihydro scaffold enables a divergent synthetic strategy: catalytic hydrogenation yields the 5-amino-7-azaindoline for saturated heterocycle libraries, while oxidation (e.g., MnO₂ or DDQ) of the dihydro intermediate provides the aromatic 5-nitro-7-azaindole . This dual-pathway capability from a single building block is not available from either the fully aromatic 5-nitro-7-azaindole or the unsubstituted 7-azaindoline. The 5-nitro group further serves as a versatile synthetic handle for subsequent Sandmeyer reactions, Buchwald-Hartwig aminations, or reduction-acylation sequences, enabling parallel library synthesis for SAR exploration. The regiochemical integrity of the 5-nitro position ensures that downstream products are single regioisomers, eliminating the need for costly chiral or positional isomer separations .

Process Chemistry Development and Scale-Up of Azaindole-Based APIs

For process chemistry groups scaling up azaindole-based active pharmaceutical ingredients, 5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine offers practical advantages in terms of physicochemical handling. Its predicted pKa of 3.95 enables controlled acid-base extraction during workup, a feature not shared by the much more acidic aromatic analog (pKa 0.65) . The compound's boiling point of 346.8±35.0 °C (predicted) and density of 1.60±0.1 g/cm³ are within ranges compatible with standard pilot-plant equipment, and its solid-state properties facilitate precise weighing and transfer operations during kilo-lab and pilot-plant campaigns. The 66% overall yield benchmark established by Pearson and Nandan provides a realistic productivity target for process optimization studies, with the microwave-promoted heteroannulation step offering opportunities for further intensification .

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